molecular formula C8H12O2 B102904 1-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 16646-42-7

1-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No. B102904
CAS RN: 16646-42-7
M. Wt: 140.18 g/mol
InChI Key: FKOPGCJIAFSDAO-UHFFFAOYSA-N
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Patent
US09345708B2

Procedure details

N-isopropylpropan-2-amine (50.1 g, 69.5 mL, 495.5 mmol) was dissolved in 50 mL of THF. To the solution was added n-butyllithium (174.4 mL of 2.5 M solution in hexanes, 436.0 mmol) at −78° C. The resulting solution was stirred for 30 minutes at −78° C. To the reaction was then added cyclohex-3-ene-1-carboxylic acid (25.0 g, 198.2 mmol) and the reaction was allowed to warm to 60° C. for 2 hrs. The reaction was cooled to room temp and iodomethane (29.5 g, 13.0 mL, 208.1 mmol) was added and the reaction was allowed to stir overnight and then quenched with 1 N HCl until the pH<4. The crude product was extracted into CH2Cl2 and water. The organic phase was concentrated in vacuo to a yellow oil (27 g) and used without further purification.
Quantity
69.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
174.4 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:19]([OH:21])=[O:20])[CH2:18][CH2:17][CH:16]=[CH:15][CH2:14]1.IC>C1COCC1>[CH3:1][C:13]1([C:19]([OH:21])=[O:20])[CH2:18][CH2:17][CH:16]=[CH:15][CH2:14]1

Inputs

Step One
Name
Quantity
69.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
174.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)O
Step Four
Name
Quantity
13 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 60° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temp
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with 1 N HCl until the pH<4
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into CH2Cl2 and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo to a yellow oil (27 g)
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1(CC=CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.